N-Butyl-1,4-benzenedisulfonamide
Description
N-Butyl-1,4-benzenedisulfonamide (chemical formula: C₁₀H₁₄N₂O₄S₂) is a sulfonamide derivative featuring two sulfonamide groups at the 1,4-positions of a benzene ring, with an N-butyl substituent. Sulfonamides are renowned for their thermal stability, solubility in polar solvents, and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H16N2O4S2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-N-butylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-2-3-8-12-18(15,16)10-6-4-9(5-7-10)17(11,13)14/h4-7,12H,2-3,8H2,1H3,(H2,11,13,14) |
InChI Key |
PNKGGZUXWHYANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural distinctions:
Key Observations :
- This compound ’s dual sulfonamide groups distinguish it from analogs with single sulfonamide or sulfonyl moieties (e.g., ). This may enhance hydrogen-bonding capacity and acidity, influencing solubility and reactivity.
- Naphthalimide derivatives () exhibit photochromism due to extended aromatic systems, a property absent in simpler sulfonamides .
- Spirocyclic compounds () demonstrate how structural rigidity impacts stability and synthesis feasibility .
Photophysical and Solvent Effects
The naphthalimide analogs in display solvent-dependent fluorescence, with polar solvents inducing a red shift (∼50 nm shift in acetonitrile vs. hexane). This contrasts with this compound, which lacks conjugated aromatic systems necessary for fluorescence. However, its sulfonamide groups may confer UV absorption useful in analytical applications .
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